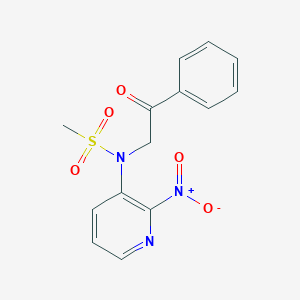
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide is a chemical compound with the molecular formula C16H14N4O5S. It is also known as the compound MLN4924, and it has been found to have potential applications in the field of cancer research.
Wirkmechanismus
The mechanism of action of N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide involves the inhibition of the NEDD8-activating enzyme (NAE). NAE is responsible for the activation of the ubiquitin-like protein NEDD8, which is involved in the regulation of protein degradation pathways. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can cause cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has been found to have potent antitumor activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, it has been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide in lab experiments is its potent antitumor activity. It has been shown to be effective against a variety of cancer cell lines, and it has the potential to enhance the efficacy of chemotherapy and radiation therapy. However, one of the limitations of using this compound is its toxicity. It has been found to have toxic effects on normal cells, and further studies are needed to determine the optimal dosage and treatment regimen.
Zukünftige Richtungen
There are several potential future directions for the research on N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide. One area of research could focus on the development of more potent and selective NAE inhibitors. Another area of research could focus on the identification of biomarkers that could predict the response to NAE inhibitors. In addition, further studies are needed to determine the optimal dosage and treatment regimen for this compound in clinical trials. Finally, the potential use of NAE inhibitors in combination with other cancer therapies should be explored.
Synthesemethoden
The synthesis of N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide involves the reaction of 2-nitro-3-pyridinecarboxaldehyde with 2-oxo-2-phenylethylamine in the presence of methanesulfonyl chloride. The reaction proceeds under basic conditions, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has been found to have potential applications in the field of cancer research. It is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can cause cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
Produktname |
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide |
|---|---|
Molekularformel |
C14H13N3O5S |
Molekulargewicht |
335.34 g/mol |
IUPAC-Name |
N-(2-nitropyridin-3-yl)-N-phenacylmethanesulfonamide |
InChI |
InChI=1S/C14H13N3O5S/c1-23(21,22)16(10-13(18)11-6-3-2-4-7-11)12-8-5-9-15-14(12)17(19)20/h2-9H,10H2,1H3 |
InChI-Schlüssel |
YBZOFSKKKYZDJS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)C1=CC=CC=C1)C2=C(N=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CS(=O)(=O)N(CC(=O)C1=CC=CC=C1)C2=C(N=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)
![3-[(3-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B240779.png)
![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)
![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B240784.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B240785.png)
![3-[(Diphenylacetyl)amino]benzamide](/img/structure/B240786.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)